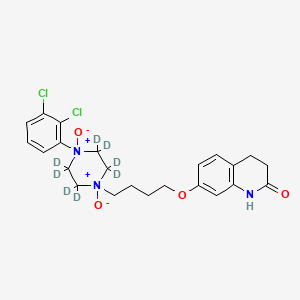

Aripiprazole-d8 N,N-Dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

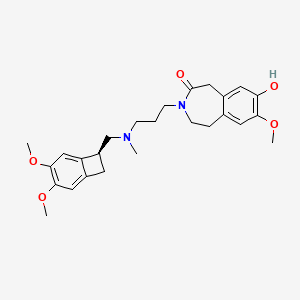

Aripiprazole-d8 N,N-Dioxide is a deuterated derivative of Aripiprazole, an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. The deuterated form, Aripiprazole-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Aripiprazole due to its stability and resistance to metabolic degradation .

Wirkmechanismus

Target of Action

Aripiprazole-d8 N,N-Dioxide, a metabolite of the atypical antipsychotic drug Aripiprazole , primarily targets dopaminergic and 5-HT1A receptors , and also antagonizes alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in mood regulation and psychotic disorders .

Mode of Action

This compound exhibits a unique mode of action. Depending on endogenous dopamine levels and signaling status, it may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors (D2Rs), consistent with purported biased ligand pharmacology . This combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors, is mainly attributed to the efficacy of Aripiprazole .

Biochemical Pathways

This compound affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to induce early genes, modulate scaffolding proteins, and activate transcription factors . The complexity of its effects on signal transduction and intracellular pathways is linked to its pleiotropic receptor profile .

Pharmacokinetics

Aripiprazole is metabolized primarily by three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation . Based on in vitro studies, CYP3A4 and CYP2D6 enzymes are responsible for the dehydrogenation and hydroxylation of aripiprazole, and N-dealkylation is catalyzed by CYP3A4 . The pharmacokinetics of Aripiprazole can be influenced by the phenotype of the CYP2D6 enzyme .

Result of Action

It affects the D2R affinity state and number, with relevant translational implications for long-term treatment of psychosis . It is also hypothesized to affect cell-protective mechanisms and neurite growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its solubility in supercritical carbon dioxide has found crucial significance in the fabrication of micro/nano-scaled drugs

Biochemische Analyse

Biochemical Properties

It is known that Aripiprazole, the parent compound, acts as a partial agonist at dopamine D2 receptors . This suggests that Aripiprazole-d8 N,N-Dioxide may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

This compound’s effects on cells are likely to be similar to those of Aripiprazole. Aripiprazole has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It influences cell function by modulating dopamine receptor activity, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Aripiprazole, the parent compound, is known to exert its effects at the molecular level through a combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors . It is also known to affect intracellular pathways such as the extracellular signal-regulated kinase (ERK) pathway .

Temporal Effects in Laboratory Settings

Studies on Aripiprazole have shown that it can rapidly reduce hyperdopaminergic activity selectively in certain rat models . This reduction persists following 7-day withdrawal from repeated treatment .

Dosage Effects in Animal Models

Studies on Aripiprazole have shown that it can reduce the number of spontaneously active dopamine neurons in certain rat models .

Metabolic Pathways

Aripiprazole is known to be metabolized primarily by three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation . The enzymes CYP3A4 and CYP2D6 are responsible for the dehydrogenation and hydroxylation of Aripiprazole, and N-dealkylation is catalyzed by CYP3A4 .

Transport and Distribution

It is known that Aripiprazole is metabolized primarily by CYP3A4 and CYP2D6 enzymes , suggesting that it may interact with these enzymes during its transport and distribution.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Aripiprazole-d8 N,N-Dioxide involves the deuteration of Aripiprazole, followed by the introduction of the N,N-Dioxide functional group. The process typically begins with the deuteration of the piperazine ring in Aripiprazole using deuterated reagents. This is followed by oxidation reactions to introduce the N,N-Dioxide group. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures and pH .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Aripiprazole-d8 N,N-Dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

Reduction: It can be reduced back to its original form or other lower oxidation state compounds using reducing agents like sodium borohydride.

Substitution: The piperazine ring allows for substitution reactions where different functional groups can be introduced

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxidation state derivatives, while reduction can revert the compound to its original form .

Wissenschaftliche Forschungsanwendungen

Aripiprazole-d8 N,N-Dioxide is extensively used in scientific research, particularly in:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Aripiprazole.

Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Aripiprazole.

Drug Development: Used as a reference standard in the development of new antipsychotic drugs.

Analytical Chemistry: Employed in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of Aripiprazole and its metabolites in biological samples .

Vergleich Mit ähnlichen Verbindungen

Aripiprazole: The non-deuterated form, widely used as an antipsychotic.

Dehydroaripiprazole: An active metabolite of Aripiprazole with similar pharmacological properties.

Brexpiprazole: Another atypical antipsychotic with a similar mechanism of action but different receptor affinity profiles .

Uniqueness: Aripiprazole-d8 N,N-Dioxide is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation. This makes it an invaluable tool in pharmacokinetic studies and drug development, offering insights that are not possible with non-deuterated compounds .

Eigenschaften

IUPAC Name |

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMBGUILKWQHOA-FUEQIQQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C([N+](C(C([N+]1(CCCCOC2=CC3=C(CCC(=O)N3)C=C2)[O-])([2H])[2H])([2H])[2H])(C4=C(C(=CC=C4)Cl)Cl)[O-])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)